molecular formula C7H14OPS2- B14384608 O-Cyclohexyl methylphosphonodithioate CAS No. 90049-97-1

O-Cyclohexyl methylphosphonodithioate

Cat. No.: B14384608
CAS No.: 90049-97-1
M. Wt: 209.3 g/mol
InChI Key: DHOOZCFUMMHFGU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Cyclohexyl methylphosphonodithioate: is an organophosphorus compound characterized by the presence of a cyclohexyl group attached to a methylphosphonodithioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Cyclohexyl methylphosphonodithioate typically involves the reaction of cyclohexanol with methylphosphonodithioic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include cyclohexanol, methylphosphonodithioic acid, and a suitable catalyst to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and isolation of the final product to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions: O-Cyclohexyl methylphosphonodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding phosphonodithioate derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the cyclohexyl group or other substituents are replaced by different nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides, amines, or thiols can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted phosphonodithioates.

Scientific Research Applications

O-Cyclohexyl methylphosphonodithioate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: Investigated for its potential biological activity and interactions with enzymes or other biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or as a drug candidate.

    Industry: Utilized in the development of pesticides, herbicides, and other agrochemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of O-Cyclohexyl methylphosphonodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used.

Comparison with Similar Compounds

  • O-Ethyl S-methylphosphonodithioate
  • O-Methyl S-ethylphosphonodithioate
  • O-Propyl S-methylphosphonodithioate

Comparison: O-Cyclohexyl methylphosphonodithioate is unique due to the presence of the cyclohexyl group, which imparts distinct chemical and physical properties compared to other similar compounds

Properties

CAS No.

90049-97-1

Molecular Formula

C7H14OPS2-

Molecular Weight

209.3 g/mol

IUPAC Name

cyclohexyloxy-methyl-sulfanylidene-sulfido-λ5-phosphane

InChI

InChI=1S/C7H15OPS2/c1-9(10,11)8-7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H,10,11)/p-1

InChI Key

DHOOZCFUMMHFGU-UHFFFAOYSA-M

Canonical SMILES

CP(=S)(OC1CCCCC1)[S-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.